molecular formula C24H33FN4O B2600324 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}butanamide CAS No. 946243-49-8

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}butanamide

Cat. No. B2600324
CAS RN: 946243-49-8
M. Wt: 412.553
InChI Key: HHKZIPSQVQBOBO-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives have been widely studied for their biological activities .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a saturated heterocyclic compound containing a six-membered ring with two nitrogen atoms. It also contains aromatic rings (phenyl groups) and an amide group .


Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including electrophilic substitution, due to the presence of aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with this level of complexity and functionalization would be expected to have relatively high boiling points and melting points due to the presence of multiple polar functional groups .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Some piperazine derivatives are known to interact with dopamine receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could involve further exploration of the biological activity of this compound, potentially through in vitro and in vivo studies. Additionally, modifications to the structure of the compound could be made to optimize its activity and selectivity .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33FN4O/c1-4-5-24(30)26-18-23(19-6-10-21(11-7-19)27(2)3)29-16-14-28(15-17-29)22-12-8-20(25)9-13-22/h6-13,23H,4-5,14-18H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKZIPSQVQBOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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